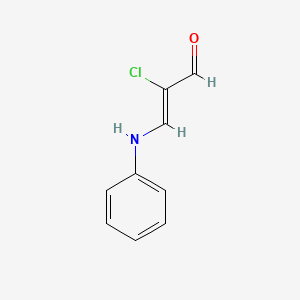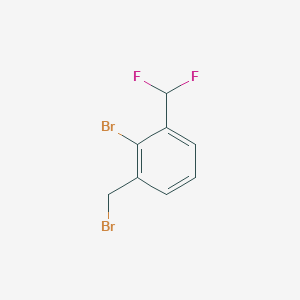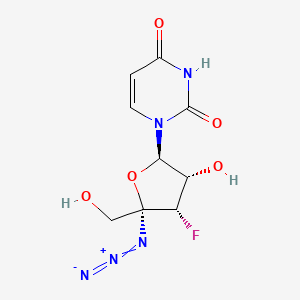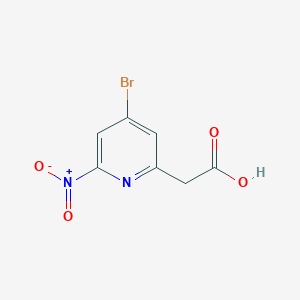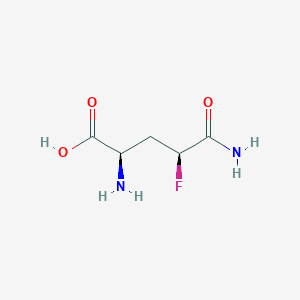
(4S)-4-Fluoro-D-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Fluoro-D-glutamine is a fluorinated derivative of the amino acid D-glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Fluoro-D-glutamine typically involves the fluorination of D-glutamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of biocatalysts for the selective fluorination of D-glutamine is also being explored to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Fluoro-D-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids.
Reduction: Formation of fluorinated amines.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
(4S)-4-Fluoro-D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a diagnostic agent in positron emission tomography (PET) imaging due to its ability to mimic natural amino acids.
Industry: Used in the development of novel materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of (4S)-4-Fluoro-D-glutamine involves its interaction with various enzymes and receptors in biological systems. The fluorine atom in the compound can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and specificity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-L-glutamine
- 5-Fluoro-D-glutamine
- 4-Fluoro-D-asparagine
Uniqueness
(4S)-4-Fluoro-D-glutamine is unique due to its specific stereochemistry and the presence of a fluorine atom at the 4-position. This configuration can result in different biological activities and chemical reactivities compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicine and research.
Propriétés
Formule moléculaire |
C5H9FN2O3 |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
Clé InChI |
PGEYFCBAWGQSGT-STHAYSLISA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)[C@@H](C(=O)N)F |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


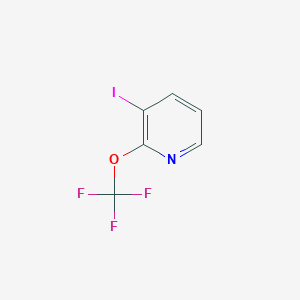
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
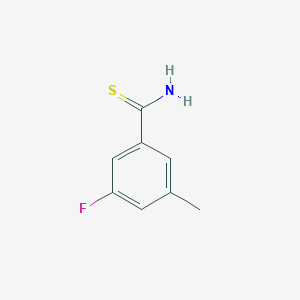

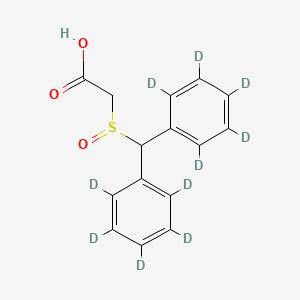
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
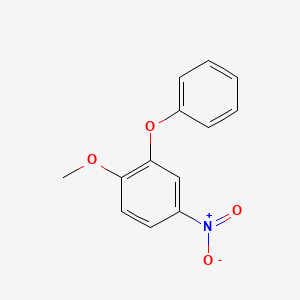
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
